molecular formula C15H9F5O B14878119 Biphenyl-4-yl perfluoroethyl ketone

Biphenyl-4-yl perfluoroethyl ketone

Cat. No.: B14878119
M. Wt: 300.22 g/mol
InChI Key: BIMSUTJFYPHYII-UHFFFAOYSA-N
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Description

Biphenyl-4-yl perfluoroethyl ketone (C₁₅H₉F₇O) is a fluorinated aromatic ketone characterized by a biphenyl backbone substituted with a perfluoroethyl ketone group at the 4-position. The perfluoroethyl (CF₂CF₃) moiety imparts unique electronic and steric properties due to its strong electron-withdrawing nature and high thermal stability. This compound is of interest in materials science and medicinal chemistry, where fluorinated groups enhance hydrophobicity, metabolic stability, and binding affinity in drug candidates .

Properties

Molecular Formula

C15H9F5O

Molecular Weight

300.22 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C15H9F5O/c16-14(17,15(18,19)20)13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

BIMSUTJFYPHYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl perfluoroethyl ketone typically involves the reaction of biphenyl derivatives with perfluoroalkyl ketones. One common method is the catalytic synthesis, where perfluorinated fluorides react with tetrafluoroethylene or hexafluoropropylene in the presence of efficient catalysts . The reaction conditions often require the absence of solvents and the use of high selectivity catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of tubular reactors without solvents has been suggested for efficient production . This method minimizes impurities and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of biphenyl-4-yl perfluoroethyl ketone involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the perfluoroethyl ketone moiety can form strong hydrogen bonds and electrostatic interactions with polar functional groups . These interactions contribute to its biological and chemical activities.

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability Comparison
Compound Decomposition Temperature (°C)
This compound* >300 (estimated)
4-Acetylbiphenyl 180–200
Biphenyl-4-yl chloromethyl ketone 210–230

*Estimated based on fluorinated analog data .

Photoreactivity in Solid State
  • 2,4-Bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one : Exhibits a cage factor (radical recombination efficiency) of 0 in solution but >33 in crystals, indicating structural constraints enhance combination over disproportionation .
  • This compound : Predicted to show even higher cage effects due to steric bulk, though experimental validation is needed.

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